

Fmoc-D-Lys-OH·HCl: A Technical Guide for Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-D-Lys-OH.HCl*

Cat. No.: *B613486*

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Core Compound Details

Fmoc-D-Lys-OH·HCl is a pivotal building block in modern peptide chemistry, particularly in the synthesis of peptides incorporating D-amino acids. The presence of the D-enantiomer of lysine can confer unique structural and functional properties to synthetic peptides, such as increased resistance to enzymatic degradation and altered biological activity. This guide provides an in-depth overview of its properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS).

Property	Value	Reference
CAS Number	201002-47-3	[1][2][3]
Molecular Weight	404.89 g/mol	[1][2]
Molecular Formula	C ₂₁ H ₂₅ ClN ₂ O ₄	[2][3]
Appearance	White to off-white solid	[2]
Purity	≥95%	[3]
Storage	4°C, sealed storage, away from moisture	[2]

The Role of D-Amino Acids in Peptide Science

The incorporation of D-amino acids, such as D-lysine, into peptide sequences is a strategic approach to modulate their therapeutic properties. Peptides containing D-amino acids often exhibit enhanced stability against proteases, which can lead to a longer *in vivo* half-life.^[4] This characteristic is highly desirable in the development of peptide-based therapeutics. Furthermore, the introduction of a D-amino acid can induce novel secondary structures that are not accessible with only L-amino acids, potentially leading to unique biological activities.^[4] Research has shown that substituting L-lysine with D-lysine in antimicrobial peptides can reduce toxicity to eukaryotic cells while maintaining potent antimicrobial activity.^{[5][6][7][8]}

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-Lys-OH·HCl is in Fmoc-based solid-phase peptide synthesis (SPPS).^{[9][10]} This methodology allows for the stepwise assembly of a peptide chain on a solid resin support. The general workflow involves cycles of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Resin Preparation and Swelling

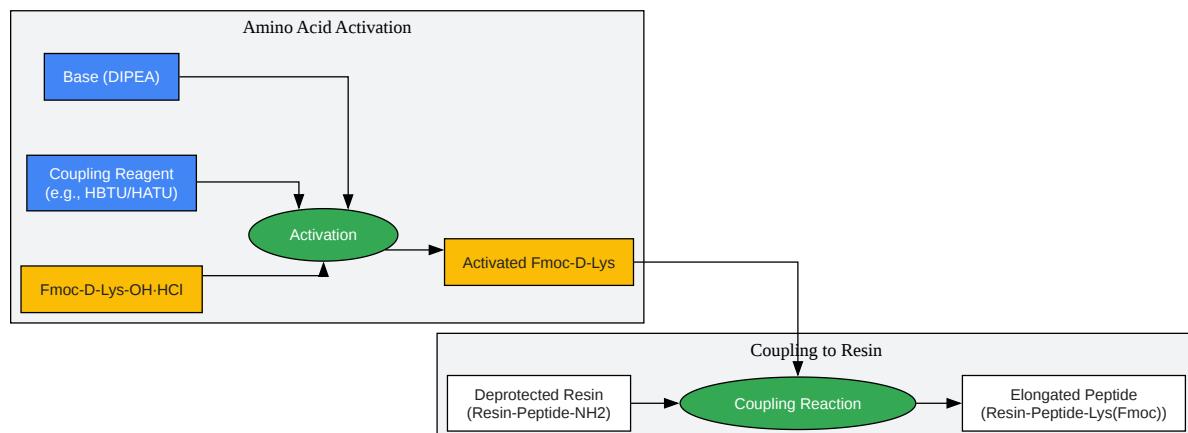
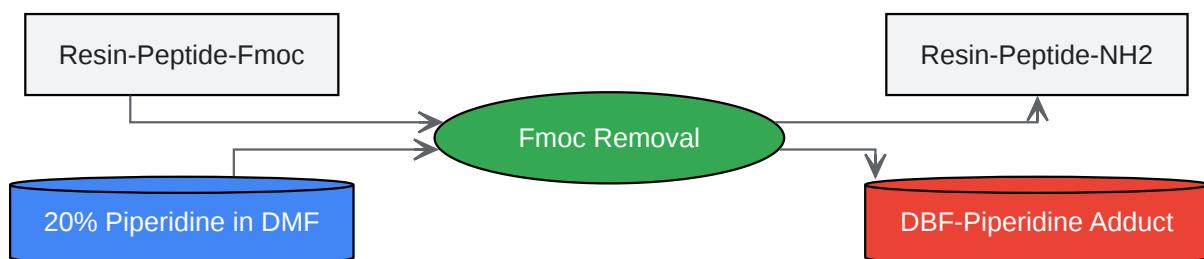
The initial step in SPPS is the selection and preparation of the appropriate resin. The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid).

- Procedure:
 - Place the desired amount of resin in a reaction vessel.
 - Add a suitable solvent, typically N,N-dimethylformamide (DMF), to swell the resin.
 - Agitate the mixture for 30-60 minutes to ensure complete swelling, which allows for efficient diffusion of reagents into the resin beads.^{[2][3]}
 - Drain the solvent from the reaction vessel.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the resin-bound amino acid is crucial for peptide chain elongation. This is typically achieved using a mild base.

- Procedure:
 - Add a 20% solution of piperidine in DMF to the swelled resin.[2][10][11]
 - Agitate the mixture for 5-20 minutes. A common two-step process involves a shorter initial treatment (e.g., 5 minutes) followed by a longer one (e.g., 15 minutes) after draining the first solution.[2]
 - Drain the piperidine solution.
 - Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]



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